Methyl 3-oxo-4-(3-chlorophenyl)butanoate
Overview
Description
It has the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known to react with symmetric allylic diacetates or dicarbonates .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of a palladium catalyst, it reacts with symmetric allylic diacetates or dicarbonates to give dihydrofurans .
Biochemical Pathways
The production of dihydrofurans suggests it may influence pathways involving these compounds .
Result of Action
The generation of dihydrofurans could suggest potential impacts on cellular processes involving these compounds .
Action Environment
The requirement of a palladium catalyst for its reaction suggests that the presence of specific catalysts in the environment could influence its action .
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This reaction highlights its role in organic synthesis, particularly in the formation of complex molecular structures. The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, facilitating various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function can vary depending on its concentration and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels within the cell. For instance, its interaction with specific enzymes can lead to the production of intermediate compounds that participate in further biochemical reactions . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can vary depending on its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, the compound’s presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-(3-chlorophenyl)butanoate can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as piperidine and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(3-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-oxo-4-(3-chlorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-oxo-butanoate: Similar in structure but lacks the phenyl group.
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate: Contains a quinoline ring instead of a phenyl group.
Methyl 2-amino-4-thiazoleacetate: Features a thiazole ring instead of a phenyl group.
Uniqueness
Methyl 3-oxo-4-(3-chlorophenyl)butanoate is unique due to the presence of both a chlorophenyl group and a keto ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 3-oxo-4-(3-chlorophenyl)butanoate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula , featuring a ketone group adjacent to a chlorinated phenyl ring. Its structural characteristics contribute to its reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₁ClO₃ |
Appearance | Pale yellow crystalline |
Functional Groups | Ketone, Ester, Chlorinated Phenyl |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting various biochemical pathways. This inhibition can alter metabolic processes, making it a candidate for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative pathogens. The effectiveness varies with concentration and specific bacterial strain.
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial effects of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM, indicating its potential as an antimicrobial agent .
- Enzyme Interaction Studies : A biochemical analysis revealed that this compound interacts with enzymes involved in metabolic pathways, potentially serving as an inhibitor in specific reactions .
The mechanism of action for this compound primarily involves:
- Hydrogen Bonding : The keto group allows for hydrogen bonding with target proteins, facilitating enzyme inhibition.
- Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions with lipid membranes or protein binding sites, influencing cellular uptake and activity.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-chloro-3-oxo-butanoate | Similar ester structure | Moderate antibacterial activity |
Methyl 4-(4-chlorophenyl)-3-oxobutanoate | Different chlorinated phenyl positioning | Lower enzyme inhibition |
Methyl 2-(4-chlorophenyl)-3-oxobutanoate | Variation in chlorinated ring position | Distinct reactivity patterns |
Future Research Directions
Despite promising findings, there remains a significant gap in comprehensive studies on this compound. Future research could focus on:
- Detailed pharmacological studies to elucidate its therapeutic potential.
- Exploration of its mechanism at the molecular level to identify specific enzyme targets.
- Long-term stability studies to assess its viability as a pharmaceutical agent.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLZWMDSJSEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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